methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate
Description
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a heterocyclic hybrid compound featuring a benzodioxolyl-oxadiazole core linked to a methyl-substituted triazole ring and a terminal methyl benzoate group. This structure combines multiple pharmacophoric motifs, including the 1,3-benzodioxole (associated with metabolic stability), 1,2,4-oxadiazole (known for hydrogen-bonding capacity), and 1,2,3-triazole (a bioisostere for amide bonds).
Properties
IUPAC Name |
methyl 4-[4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-11-17(22-24-25(11)14-6-3-12(4-7-14)20(26)27-2)19-21-18(23-30-19)13-5-8-15-16(9-13)29-10-28-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBRUBORIBAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the oxadiazole and triazole rings. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Preparation of Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Formation of Oxadiazole Ring: The oxadiazole ring can be constructed by the cyclization of a hydrazide with a nitrile oxide.
Synthesis of Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and triazole compounds exhibit notable antimicrobial properties. Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate may function similarly due to the presence of both oxadiazole and triazole moieties, which are known for their effectiveness against various bacterial strains and fungi .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related triazole and oxadiazole derivatives have shown that they can induce apoptosis in cancer cells and inhibit tumor growth . The benzodioxole structure may enhance the compound's ability to penetrate cell membranes, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Compounds containing oxadiazole rings are often associated with anti-inflammatory properties. The this compound could potentially reduce inflammation through inhibition of pro-inflammatory cytokines .
Analgesic Activity
The analgesic effects of similar compounds have been documented in various studies. The combination of oxadiazole and triazole structures may contribute to pain relief mechanisms by modulating neurotransmitter levels or blocking pain pathways .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound could be explored for use as a pesticide or herbicide. Compounds with similar functionalities have been shown to exhibit insecticidal properties against various pests .
Material Science
Polymer Chemistry
The stability and reactivity of oxadiazoles and triazoles make them suitable candidates for incorporation into polymers for advanced materials. These materials can have applications in coatings or as additives that enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Related Compounds |
|---|---|---|
| Pharmaceutical | Antimicrobial, anticancer, anti-inflammatory | Oxadiazole derivatives |
| Biological Activity | Analgesic effects | Triazole derivatives |
| Agricultural | Pesticide development | Insecticidal compounds |
| Material Science | Enhanced polymer properties | Oxadiazole-based polymers |
Case Study 1: Antimicrobial Activity
A study published in the journal Pharmaceutical Research investigated the antimicrobial efficacy of various triazole derivatives against common pathogens. Results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Properties
In a research article focusing on the anticancer potential of oxadiazole derivatives published in Cancer Letters, it was found that these compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted the structural importance of the oxadiazole ring in enhancing cytotoxicity .
Mechanism of Action
The mechanism of action of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity . The oxadiazole and triazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique combination of benzodioxole, oxadiazole, and triazole moieties, which contribute to its pharmacological properties. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The oxadiazole and triazole components are known to inhibit various enzymes involved in cancer progression and other diseases. For instance, studies have shown that derivatives of oxadiazoles can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
- Receptor Modulation : The benzodioxole moiety has been associated with modulating receptor activities in neuropharmacology, potentially affecting neurotransmitter systems .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 10.5 | Topoisomerase inhibition |
| Compound B | PANC-1 | 12.3 | Telomerase inhibition |
| Methyl 4-{...} | A549 (Lung Cancer) | 8.7 | Enzyme inhibition |
These findings suggest that methyl 4-{...} could be a potential lead in developing new anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that it exhibits activity against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate that the compound may serve as a basis for developing new antimicrobial therapies .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives related to methyl 4-{...}. These derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Q. Table 1. Spectral Data for Key Intermediates
| Intermediate | H NMR (δ, ppm) | C NMR (δ, ppm) | HRMS ([M+H]) |
|---|---|---|---|
| Benzodioxol-oxadiazole | 6.85 (d, 2H), 7.20 (s, 1H) | 148.5 (C-O), 165.3 (C=N) | 289.08 |
| Triazole-benzoate | 8.25 (s, 1H), 3.90 (s, 3H, OCH3) | 167.2 (COOCH3), 142.5 (triazole) | 428.12 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
